4-methoxy-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide
Description
4-Methoxy-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide is a benzamide derivative featuring a pyrimidine core substituted with a pyrrolidine ring and a methoxybenzamide group. The pyrimidine scaffold is known for its versatility in interacting with biological targets, while the pyrrolidine substituent may enhance solubility and binding affinity through its conformational flexibility . The methoxybenzamide moiety further contributes to electronic and steric properties, influencing pharmacokinetics and target engagement.
Properties
IUPAC Name |
4-methoxy-N-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-11-15(21-18(20-13)22-9-3-4-10-22)12-19-17(23)14-5-7-16(24-2)8-6-14/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYXJWUODQKMQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and an aldehyde.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced via a nucleophilic substitution reaction, where pyrrolidine reacts with the pyrimidine derivative.
Attachment of the Benzamide Moiety: The final step involves coupling the pyrimidine derivative with 4-methoxybenzoyl chloride under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide.
Reduction: Formation of 4-methoxy-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide ()
- Structure : Shares the 6-methyl-2-(pyrrolidin-1-yl)pyrimidine core but substitutes the benzamide group with an acetohydrazide side chain.
- Synthesis: Derived from hydrazinolysis of methyl chloroacetate intermediates.
- The hydrazide group may enhance hydrogen-bonding interactions with plant hormone receptors .
4-Methoxy-N-[(pyrrolidin-1-yl)carbothioyl]benzamide ()
- Structure : Replaces the pyrimidinylmethyl group with a thiourea-linked pyrrolidine.
- Properties : Melting point = 397–399 K; IR peaks at 3,151 cm⁻¹ (NH), 1,656 cm⁻¹ (C=O), and 634 cm⁻¹ (C–S–C).
- Applications: Thiourea derivatives are noted for antimicrobial and antitumor activities, attributed to the C=S group’s metal-chelating capacity. The title compound’s crystal structure reveals a planar benzamide moiety and a twisted pyrrolidine ring, which may influence binding to metalloenzymes .
4-Methoxy-N-(2-thiomorpholinothieno[2,3-d]pyrimidin-4-yl)benzamide ()
- Structure: Incorporates a thienopyrimidine core with a thiomorpholine substituent.
- Properties : Melting point = 269–270°C; IR peaks at 1,558 cm⁻¹ (C=C) and 1,656 cm⁻¹ (C=O).
- Synthesis: Achieved via nucleophilic substitution of chloropyrimidine with thiomorpholine. The thieno-fused pyrimidine may enhance π-stacking interactions in biological systems .
Key Observations :
- The pyrimidine core is critical for scaffold rigidity, while pyrrolidine enhances solubility.
- Thiourea or thienopyrimidine modifications introduce sulfur, which may improve redox activity or metal coordination.
- Methoxybenzamide appears conserved in analogs, suggesting its role in stabilizing aromatic interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
